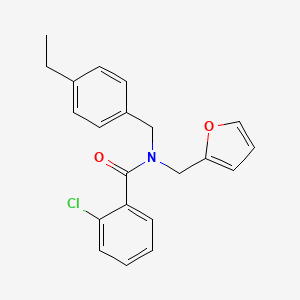![molecular formula C15H15N3O2 B11395485 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11395485.png)
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(METHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE is an organic compound with a complex structure that includes an oxazole ring, an ethoxyphenyl group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(METHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring and the introduction of the ethoxyphenyl and methylamino groups. Common reagents used in these reactions include ethyl bromoacetate, 4-ethoxybenzaldehyde, and methylamine. The reaction conditions often involve heating under reflux and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(METHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(METHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(METHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(METHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE include other oxazole derivatives and compounds with similar functional groups, such as:
- 2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOLE
- 2-(4-METHOXYPHENYL)-5-METHYL-1,3-OXAZOLE
- 2-(4-ETHOXYPHENYL)-5-AMINO-1,3-OXAZOLE
Uniqueness
What sets 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(METHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE apart from similar compounds is its unique combination of functional groups and the specific arrangement of atoms within its structure. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
Molecular Formula |
C15H15N3O2 |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C15H15N3O2/c1-3-19-12-7-4-11(5-8-12)6-9-14-18-13(10-16)15(17-2)20-14/h4-9,17H,3H2,1-2H3/b9-6+ |
InChI Key |
XSIRTEHBRWFZEF-RMKNXTFCSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)NC)C#N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)NC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-4-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B11395415.png)
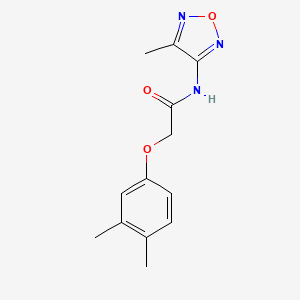
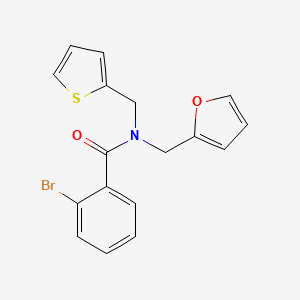

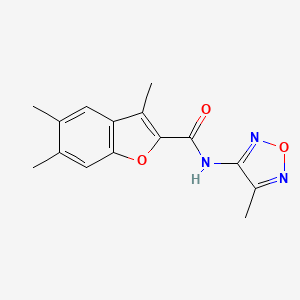
![N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B11395451.png)
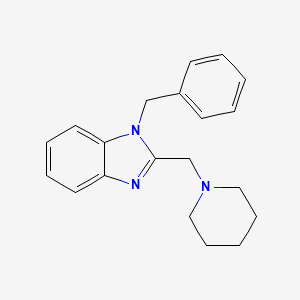
![3,4-dimethyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B11395468.png)
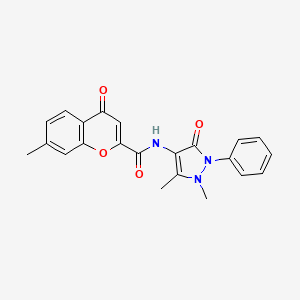
![4-(4-butoxy-3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11395475.png)
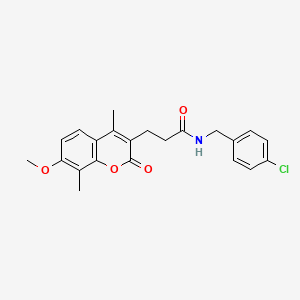
![1-(4-ethoxyphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11395488.png)
![methyl [9-(3-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate](/img/structure/B11395491.png)
